
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a chlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The amino and chlorophenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and amines.
Aplicaciones Científicas De Investigación
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
- 4-(1-Amino-2,2,2-trifluoroethyl)-2,5-difluoro-N,N-dimethylaniline
Uniqueness
4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is unique due to the presence of both a trifluoroethyl group and a chlorophenol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClF3NO |
|---|---|
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
4-(1-amino-2,2,2-trifluoroethyl)-2-chlorophenol |
InChI |
InChI=1S/C8H7ClF3NO/c9-5-3-4(1-2-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2 |
Clave InChI |
VLCLDEQEAKJMBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
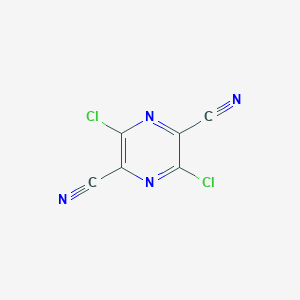
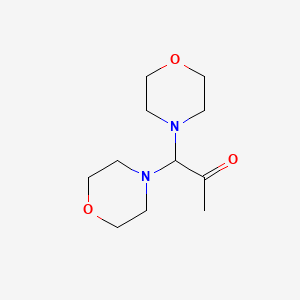
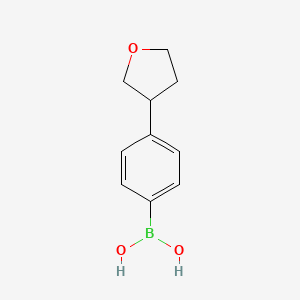
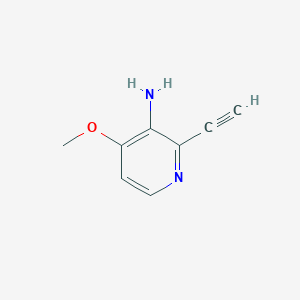
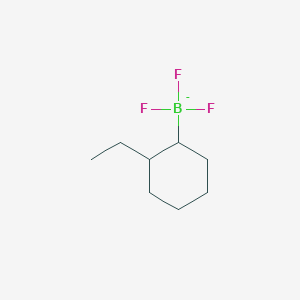
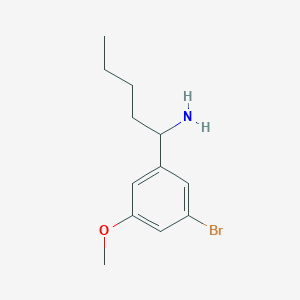
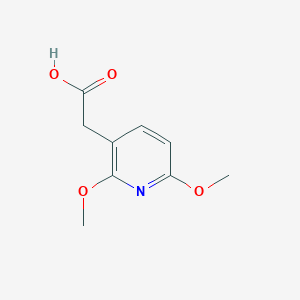

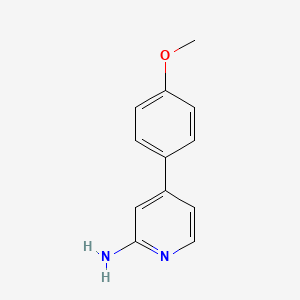
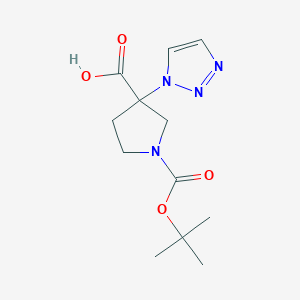
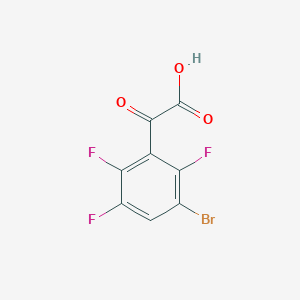

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
